1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features:
- A 3-phenyl substituent on the triazole ring.
- A piperidine-4-carboxamide group at position 6 of the pyridazine moiety.
- A pyridin-3-ylmethyl side chain on the carboxamide nitrogen.
This architecture is designed to enhance binding affinity for kinase or receptor targets, leveraging the phenyl group for hydrophobic interactions and the pyridinylmethyl moiety for hydrogen bonding .
Properties
IUPAC Name |
1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c31-23(25-16-17-5-4-12-24-15-17)19-10-13-29(14-11-19)21-9-8-20-26-27-22(30(20)28-21)18-6-2-1-3-7-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZGNDCNDIQOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazolopyridazine core are replaced by other nucleophiles.
Scientific Research Applications
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific kinases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets involved in disease processes.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Impact of Triazole Substituents
- 3-Phenyl vs. 3-Alkyl Groups : The target compound’s 3-phenyl group likely enhances π-π stacking in hydrophobic binding pockets compared to 3-isopropyl () or 3-methyl () analogs. However, alkyl groups may improve metabolic stability by reducing oxidative degradation .
- Methyl vs. Phenyl at Position 6 : highlights that 6-methyl-triazolo-pyridazine derivatives exhibit antimicrobial activity, suggesting that bulkier substituents (e.g., phenyl in the target compound) may shift selectivity toward eukaryotic targets like kinases .
Carboxamide vs. Carboxylic Acid
N-Substituent Modifications
- Pyridin-3-ylmethyl (target) vs.
- 4-Phenylbutan-2-yl (): This elongated hydrophobic chain may increase off-target interactions, reducing specificity compared to the target compound’s compact pyridinylmethyl group .
Biological Activity
The compound 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a member of the class of organic compounds known as phenylpyridazines. These compounds have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.3819 g/mol. Its structure includes a pyridazine ring substituted with a phenyl group and a piperidine carboxamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an inhibitor of specific enzymes and receptors. Key areas of interest include:
- Enzyme Inhibition : The compound has shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation pathways. This inhibition can lead to increased levels of bioactive lipids, which may have therapeutic implications in cardiovascular diseases and inflammation .
- Anticancer Potential : Research indicates that derivatives containing similar structural motifs have been investigated for their ability to inhibit c-Met protein kinase, a target in cancer therapy. The modulation of this pathway could provide avenues for treating various cancers .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Soluble Epoxide Hydrolase Inhibition : By inhibiting sEH, the compound can enhance the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This mechanism is crucial for cardiovascular health .
- c-Met Inhibition : The structural characteristics allow it to interact with the c-Met receptor, leading to the inhibition of signaling pathways that promote tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds or derivatives:
- A study on triazole-pyridazine derivatives demonstrated significant anticancer activity through c-Met inhibition, highlighting the importance of the triazole ring in enhancing potency .
- Another investigation into piperidine derivatives found that modifications at specific positions led to improved pharmacokinetic properties and bioavailability, suggesting that similar modifications could enhance the efficacy of our compound .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
